
2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentenone ring, a difluorophenyl group, and a propyl chain, with an oxime functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentenone Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Difluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the cyclopentenone ring is reacted with a difluorobenzene derivative in the presence of a Lewis acid catalyst.
Addition of the Propyl Chain: The propyl group can be introduced via an alkylation reaction using a suitable alkyl halide.
Formation of the Oxime: The final step involves the conversion of the ketone group in the cyclopentenone ring to an oxime using hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Addition: The cyclopentenone ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids or strong acids as catalysts.
Addition: Nucleophilic addition reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Addition: Adducts formed by the addition of nucleophiles to the cyclopentenone ring.
科学研究应用
2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. The difluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The cyclopentenone ring can undergo Michael addition reactions with nucleophiles, potentially modifying the activity of enzymes and receptors.
相似化合物的比较
Similar Compounds
2-Cyclopenten-1-one, 2-phenyl-3-propyl-, oxime: Lacks the difluorophenyl group, resulting in different chemical properties and biological activity.
2-Cyclopenten-1-one, 2-(3,4-dichlorophenyl)-3-propyl-, oxime: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions with biological targets.
2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-methyl-, oxime: Has a methyl group instead of a propyl group, influencing its steric and electronic properties.
Uniqueness
The presence of the difluorophenyl group in 2-Cyclopenten-1-one, 2-(3,4-difluorophenyl)-3-propyl-, oxime imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
890304-51-5 |
|---|---|
分子式 |
C14H15F2NO |
分子量 |
251.27 g/mol |
IUPAC 名称 |
(NZ)-N-[2-(3,4-difluorophenyl)-3-propylcyclopent-2-en-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H15F2NO/c1-2-3-9-5-7-13(17-18)14(9)10-4-6-11(15)12(16)8-10/h4,6,8,18H,2-3,5,7H2,1H3/b17-13- |
InChI 键 |
QRKSHQQCYXGMHS-LGMDPLHJSA-N |
手性 SMILES |
CCCC1=C(/C(=N\O)/CC1)C2=CC(=C(C=C2)F)F |
规范 SMILES |
CCCC1=C(C(=NO)CC1)C2=CC(=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12602213.png)
![7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL](/img/structure/B12602220.png)
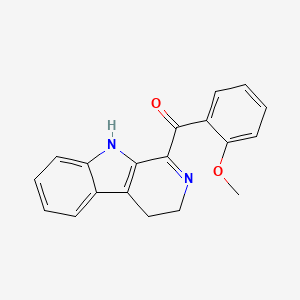
![9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole](/img/structure/B12602234.png)
![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol](/img/structure/B12602244.png)
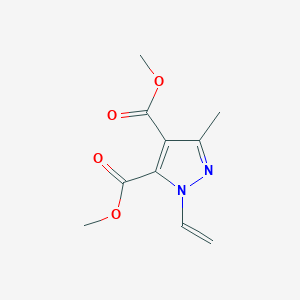
![N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602257.png)
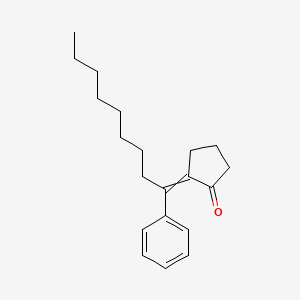

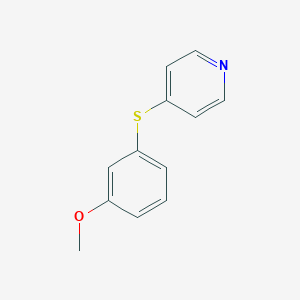
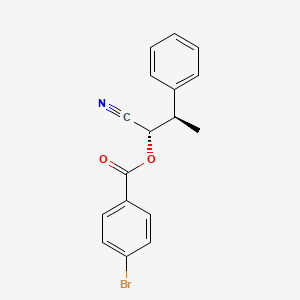
![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)
![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
